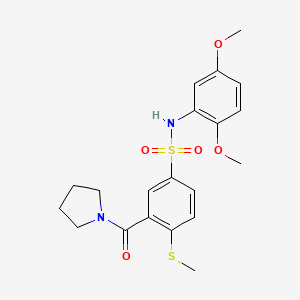
N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea
説明
N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea, also known as BDPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDPU is a urea derivative that acts as a selective antagonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, memory, and neuronal plasticity.
作用機序
N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium homeostasis, lipid metabolism, and protein folding. This compound binds to the sigma-1 receptor and inhibits its activity, which leads to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes, including calcium homeostasis, lipid metabolism, and protein folding. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been found to have antidepressant effects in animal models of depression. This compound has also been shown to alleviate neuropathic pain by modulating the activity of the sigma-1 receptor.
実験室実験の利点と制限
One of the major advantages of using N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea in lab experiments is its high selectivity for the sigma-1 receptor. This allows for the specific modulation of the sigma-1 receptor without affecting other cellular processes. Additionally, this compound has been extensively studied in animal models and has shown promising results in various diseases. However, one limitation of using this compound in lab experiments is its low solubility, which can make it difficult to administer in vivo. Additionally, the long-term effects of this compound on cellular processes are not well understood and require further investigation.
将来の方向性
There are several future directions for the research on N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea. One area of research is the development of more potent and selective sigma-1 receptor antagonists. Additionally, the therapeutic potential of this compound in other diseases, such as cancer and neurodegenerative diseases, needs to be further investigated. The long-term effects of this compound on cellular processes and its potential side effects also require further investigation. Finally, the development of novel drug delivery systems for this compound could improve its administration and efficacy in vivo.
In conclusion, this compound is a urea derivative that acts as a selective antagonist of the sigma-1 receptor. It has shown promising results in various diseases, including Alzheimer's disease, depression, and neuropathic pain. The development of more potent and selective sigma-1 receptor antagonists, as well as the investigation of its therapeutic potential in other diseases, are important future directions for research on this compound.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N'-(1-benzyl-4-piperidinyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, depression, and neuropathic pain. The sigma-1 receptor is involved in the regulation of calcium homeostasis, and its dysfunction has been implicated in various neurological disorders. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been found to have antidepressant effects in animal models of depression. This compound has also been shown to alleviate neuropathic pain by modulating the activity of the sigma-1 receptor.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-benzylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(22-17-6-7-18-19(12-17)26-14-25-18)21-16-8-10-23(11-9-16)13-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMREXLJGLBENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]](/img/structure/B4766709.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B4766725.png)
![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4766731.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4766751.png)
![5-chloro-8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4766757.png)
![4-({3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4766759.png)
![N-{2-chloro-4-[(2,5-dichlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4766768.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4766773.png)
![4-(4-methylbenzyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4766774.png)
![ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4766791.png)
![3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4766802.png)
![N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4766809.png)
![N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766816.png)
